molecular formula C10H11Br B060759 4-(3-Bromophenyl)-1-butene CAS No. 161173-98-4

4-(3-Bromophenyl)-1-butene

Cat. No. B060759
M. Wt: 211.1 g/mol
InChI Key: WVPDQYFDPBNJCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Bromophenyl)-1-butene derivatives involves multi-step organic reactions, including the Wittig-Horner reaction, which is a common method for forming C=C bonds. For instance, (Z)-1-Bromo-2-methyl-1-butene synthesis through Wittig-Horner reaction from butanone indicates the versatility of brominated precursors in organic synthesis, achieving overall yields based on the initial substrates (Ye He, 2004).

Molecular Structure Analysis

The molecular structure of 4-(3-Bromophenyl)-1-butene derivatives can be characterized using X-ray crystallography, NMR, and FTIR spectroscopy. These techniques provide insights into the arrangement of atoms and the configuration of the double bonds, which are crucial for understanding the reactivity and properties of the compound. Studies like the crystallographic analysis of related structures highlight the importance of molecular geometry in determining the physical and chemical behavior of these compounds (Toshihiko Ishikawa et al., 1971).

Chemical Reactions and Properties

4-(3-Bromophenyl)-1-butene undergoes various chemical reactions, including addition, substitution, and coupling reactions, making it a valuable building block in synthetic chemistry. The presence of the bromophenyl group allows for nucleophilic attacks and facilitates further functionalization. For example, the reaction with electrophiles and nucleophiles can yield highly functionalized sulfones, demonstrating the compound's versatility as a reagent (P. Auvray, P. Knochel, J. Normant, 1985).

Scientific Research Applications

Synthetic Building Blocks in Molecular Electronics

Researchers have identified aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, as crucial precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are significant for the synthesis of molecular wires used in electronics, demonstrating efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Hydrovinylation Reactions

The hydrovinylation reaction of olefins, including 4-bromostyrene and ethylene, has been shown to be nearly quantitative and highly selective. This process yields important intermediates for the synthesis of pharmaceutically relevant compounds, including 2-arylpropionic acids, through a codimerization process that forms 3-(4-bromophenyl)-1-butene with high yield and selectivity (RajanBabu et al., 2003).

Chemical Reactions on Platinum Surfaces

Investigations into the thermal chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces, have provided insights into hydrogenation, dehydrogenation, and isomerization mechanisms relevant to catalysis and surface science (Lee & Zaera, 2005).

Radical Formation Studies

The study of bromomethylcyclopropane reactions on oxygen-covered Mo(110) surfaces has utilized 4-bromo-1-butene to investigate the lifetimes of radical intermediates. These findings are crucial for understanding heterogeneous oxidation catalysis (Levinson et al., 2001).

Synthesis of Selenetimines

Aryl isoselenocyanates reacted with 4-diethyl-amino-3-butyn-2-one to produce N-arylselenet-2(2H)-imines, where the structure of the stable 4-bromophenyl derivative was established by X-ray crystallography. This synthesis is part of exploring new compounds with potential applications in chemistry and materials science (Atanassov et al., 2004).

Dissociation Channels of Radical Precursors

The dissociation dynamics of the 1-buten-2-yl radical and its precursor, 2-bromo-1-butene, were studied to understand the unimolecular reaction dynamics of C4H7 radical isomers. These studies contribute to the broader understanding of reaction dynamics in chemistry (Miller et al., 2005).

Safety And Hazards

Like all chemicals, bromophenyl compounds should be handled with care. They can be harmful if inhaled, ingested, or if they come into contact with the skin . Always follow safety guidelines when handling these compounds.

properties

IUPAC Name

1-bromo-3-but-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPDQYFDPBNJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577470
Record name 1-Bromo-3-(but-3-en-1-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-1-butene

CAS RN

161173-98-4
Record name 1-Bromo-3-(but-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(but-3-en-1-yl)benzene
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Synthesis routes and methods I

Procedure details

A solution of 1.34 gm (3.77 mmol) of methyltriphenylphosphonium bromide in THF at 0° C. was treated dropwise with 2.3 mL of 1.6 M n-BuLi in hexanes (3.77 mmol), stirred at 0° C. for 0.25 h, cooled to −78° C., treated dropwise with a solution of 3-(3-bromophenyl)propionaldehyde (0.7 gm, 3.28 mmol) in THF, stirred at −78° C. for 1 h, allowed to warm to room temperature, quenched with aqueous NH4Cl and concentrated under reduced pressure. The resultant residue was taken up in EtOAc, washed sequentially with water and brine, dried over Na2SO4 and concentrated under reduced pressure. Chromatography of this concentrate on silica gel with a gradient of 0.5% EtOAc-hexanes to 2.0% EtOAc-hexanes gave 1-bromo-3-but-3-enylbenzene as an oil, 0.35 gm (50% yield); 1H NMR (400 MHz, CDCl3) δ: 2.33 (m, 2H), 2.66 (t, 2H, J=7.4 Hz), 4.98 (m, 2H), 5.79 (m, 1H), 7.12 (m, 2H), 7.30 (m, 2H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.77 mmol
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3-(bromomethyl)benzene (10.0 g, 40.0 mmol) in tetrahydrofuran (50 mL), under an inert atmosphere was added allylmagnesium bromide (1.0 M in diethyl ether, 40.0 mL, 40.0 mmol). The reaction was allowed to reflux overnight. The reaction was quenched with sulfuric acid (2 M, 45 mL). The resulting biphasic solution was solution was partitioned. The aqueous layer was extracted with diethyl ether (2×50 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The resulting residue was purified by flash column chromatography using 100% hexanes as eluent providing the title compound as a clear liquid (7.51 g, 71%, ˜80% pure): 1H NMR (400 MHz, DMSO-d6) δ 7.42 (ddd, J=2.1, 1.4, 0.7 Hz, 1H), 7.37 (dt, J=7.1, 2.1 Hz, 1H), 7.28-7.18 (m, 2H), 5.81 (ddt, J=16.9, 10.2, 6.5 Hz, 1H), 5.09-4.90 (m, 2H), 2.67 (dd, J=8.6, 6.8 Hz, 2H), 2.32 (tdt, J=7.7, 6.5, 1.5 Hz, 2H); 13C NMR (101 MHz, DMSO-d6) δ 144.35, 137.61, 131.05, 130.28, 128.62, 127.44, 121.53, 115.37, 34.59, 33.91; EIMS m/z 210 ([M]+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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